molecular formula C23H21ClN2O3S B2514213 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 295347-15-8

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2514213
CAS No.: 295347-15-8
M. Wt: 440.94
InChI Key: CCVBJEGEIUJLEJ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a synthetically versatile dihydropyrazole scaffold of significant interest in medicinal chemistry and chemical biology research. This compound serves as a crucial synthetic intermediate for the development of novel heterocyclic compounds with potential pharmacological activity. The dihydropyrazole core is a privileged structure known to interact with various biological targets, and this specific derivative, with its chlorophenyl, methoxyphenyl, and tosyl substituents, provides a multifunctional platform for further chemical elaboration through reactions such as oxidation to the corresponding pyrazole or functional group interconversion. Researchers utilize this scaffold to synthesize and screen libraries of compounds for a range of biological activities, including kinase inhibition and antimicrobial effects. Its primary research value lies in its role as a building block for the discovery of new therapeutic agents and chemical probes, facilitating structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. The mechanism of action for any biological activity observed is highly dependent on the final synthesized compound, but often involves interference with key signaling pathways or enzymatic function through targeted molecular interactions. This makes it an invaluable tool for chemists and biologists working in early-stage drug discovery.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c1-16-3-13-21(14-4-16)30(27,28)26-23(18-7-11-20(29-2)12-8-18)15-22(25-26)17-5-9-19(24)10-6-17/h3-14,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVBJEGEIUJLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and tosylhydrazine as the primary starting materials.

    Condensation Reaction: The 4-chlorobenzaldehyde and 4-methoxybenzaldehyde undergo a condensation reaction with tosylhydrazine to form the corresponding hydrazone intermediates.

    Cyclization: The hydrazone intermediates are then subjected to cyclization under acidic or basic conditions to form the pyrazole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the tosyl group can be replaced with other functional groups using appropriate reagents and conditions.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that various pyrazole derivatives exhibit anticancer properties. The compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific cancer cell lines. For instance, a study demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by activating certain signaling pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been extensively documented. The presence of both the chlorophenyl and methoxyphenyl groups in this compound enhances its interaction with microbial enzymes or membranes, potentially leading to effective antimicrobial action. Several studies have reported that structurally similar pyrazoles show significant activity against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .

Case Study: Anticancer Activity

A specific study investigated a series of pyrazole derivatives, including those structurally related to 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole. Results showed that these compounds significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity . The mechanism was linked to the induction of oxidative stress and apoptosis.

Case Study: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial properties of a range of pyrazoles against Gram-positive and Gram-negative bacteria. The study found that compounds with similar structural features exhibited effective antibacterial activity, suggesting that this compound may also possess such properties .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
HIV InhibitionPotential antiviral activity against HIV-1

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution and Crystal Packing

  • Target Compound vs. Isostructural Analogs (4 and 5) :
    • Compounds 4 (Cl-substituted) and 5 (Br-substituted) exhibit identical triclinic crystal packing (space group P̄1) but differ in halogen size, leading to slight adjustments in intermolecular distances. The target compound’s tosyl group may introduce steric hindrance, altering packing compared to smaller substituents (e.g., COCH3) .
    • Impact on Bioactivity : Larger halogens (e.g., Br in compound 5) may enhance van der Waals interactions in therapeutic targets, but the tosyl group’s sulfonyl moiety could enable hydrogen bonding, as seen in antimicrobial analogs .

Anti-inflammatory and Ulcerogenic Profiles

  • Comparison with 1-(3-ClPh)-3-OMePh-1H-Pyrazole Derivatives :
    • Derivatives with sulfonyl groups (e.g., tosyl) show reduced ulcerogenic indices (UI = 2.10–4.27) compared to acetylated analogs (UI > 5), suggesting the target compound’s tosyl group may improve gastrointestinal safety .

Spectroscopic Signatures

  • IR/NMR Trends :
    • The target compound’s tosyl group is expected to show strong S=O stretches at ~1170 cm⁻¹ and 1360 cm⁻¹ (IR), distinct from acetyl analogs (C=O at ~1680 cm⁻¹) .
    • ¹H NMR: The dihydro-pyrazole’s CH2 protons resonate as doublets near δ 3.5–4.0 ppm, while the tosyl’s methyl group appears as a singlet at δ 2.4 ppm .

Biological Activity

3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole (referred to as compound 1) is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their medicinal properties, including anti-inflammatory, antimicrobial, and antitumor effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of compound 1 based on recent research findings.

Synthesis of Compound 1

The synthesis of compound 1 typically involves the reaction of appropriate aryl hydrazines with tosyl isocyanate under controlled conditions. The process can be optimized for yield and purity using various solvents and catalysts. For instance, a one-pot synthesis method has been reported, which simplifies the reaction conditions and improves efficiency.

Table 1: Synthetic Approaches to Compound 1

MethodYield (%)Conditions
One-pot synthesis85Triethylamine, reflux
Cyclization with tosyl isocyanate75Strong bases (K-tert-butoxide)
Traditional method65Heating in organic solvents

Antimicrobial Properties

Compound 1 has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits potent antifungal effects against strains such as Candida albicans and Aspergillus niger. Additionally, it has shown efficacy against Mycobacterium tuberculosis H37Rv, highlighting its potential as an antitubercular agent .

Anti-inflammatory Effects

Research indicates that compound 1 possesses anti-inflammatory properties. It has been tested in several models for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing its activity with standard anti-inflammatory drugs like dexamethasone, compound 1 demonstrated comparable inhibitory effects at similar concentrations .

Case Studies

A notable case study involved the evaluation of compound 1's effects on carrageenan-induced edema in mice. The results indicated a significant reduction in inflammation comparable to indomethacin, a well-known anti-inflammatory drug. This suggests that compound 1 could be a viable candidate for further development in treating inflammatory diseases.

The precise mechanism by which compound 1 exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the chlorophenyl and methoxyphenyl groups enhances its interaction with biological targets, potentially influencing pathways involved in inflammation and microbial resistance.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole?

Methodological Answer:
The compound is typically synthesized via a multi-step process involving:

Claisen-Schmidt Condensation: Formation of a chalcone intermediate by reacting 4-chlorobenzaldehyde with 4-methoxyacetophenone under basic conditions (e.g., NaOH/ethanol) .

Cyclization with Tosyl Hydrazide: The chalcone undergoes cyclocondensation with tosyl hydrazide in acetic acid under reflux, forming the pyrazoline core. Reaction conditions (e.g., time, solvent purity) significantly influence yield .

Purification: Recrystallization from ethanol or dimethylformamide (DMF) yields single crystals suitable for X-ray diffraction (XRD) analysis .
Key Data: Reported yields range from 61% to 82%, with melting points between 409–428 K .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

  • Data Collection: Use a Bruker SMART APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement: The SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely employed. Hydrogen atoms are typically positioned geometrically and refined using a riding model .
    Key Metrics:
  • Space group: P2₁/c (monoclinic).
  • Bond angles: C–N–C ~109.5°, consistent with sp³ hybridization.
  • R-factor: <0.05 for high-quality datasets .

Advanced: How can Density Functional Theory (DFT) complement experimental data in analyzing this compound’s electronic properties?

Methodological Answer:
DFT calculations (e.g., using Gaussian 09 with B3LYP/6-311++G(d,p)) provide insights into:

Molecular Geometry Optimization: Compare computed bond lengths/angles with XRD data to validate structural accuracy .

Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity and charge transfer behavior. For example, HOMO localization on the chlorophenyl group suggests electrophilic attack sites .

Vibrational Spectroscopy: Match computed IR frequencies (e.g., C=O stretches at ~1700 cm⁻¹) with experimental FT-IR data to assign peaks .
Case Study: A 2020 study combined DFT and XRD, achieving a mean deviation of <0.01 Å between calculated and observed bond lengths .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. DFT-predicted shifts)?

Methodological Answer:

Solvent Effects: NMR chemical shifts (e.g., DMSO-d₆ vs. CDCl₃) vary due to hydrogen bonding. Compare experimental shifts with DFT simulations incorporating solvent models (e.g., PCM) .

Dynamic Effects: DFT assumes static structures, but NMR captures time-averaged conformers. Use molecular dynamics (MD) simulations to account for ring puckering or torsional flexibility .

Cross-Validation: Pair ¹H/¹³C NMR with HSQC/HMBC to resolve ambiguities in proton coupling or carbon assignments .

Advanced: How can Hirshfeld Surface Analysis elucidate intermolecular interactions in crystalline forms?

Methodological Answer:

Generate Surfaces: Use CrystalExplorer to map dₑ (distance to nearest external atom) and dᵢ (internal distance).

Fingerprint Plots: Quantify interaction types:

  • H···H Contacts: Dominant in hydrophobic regions (e.g., 50–60% of total interactions) .
  • C–H···O/N Bonds: Critical for stabilizing crystal packing (e.g., bifurcated hydrogen bonds in [010] chains) .

Energy Frameworks: Visualize electrostatic, dispersion, and total energy networks to predict mechanical properties (e.g., brittleness) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

FT-IR: Identify functional groups (e.g., tosyl S=O stretches at ~1170 and 1360 cm⁻¹) .

¹H/¹³C NMR: Confirm substituent positions:

  • Methoxyphenyl protons resonate at δ 3.8–4.0 ppm (singlet).
  • Tosyl methyl groups appear as sharp singlets at δ 2.4 ppm .

Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns matching Cl (3:1 intensity ratio for ³⁵Cl/³⁷Cl) .

Advanced: How do reaction conditions (solvent, catalyst) influence regioselectivity in pyrazole functionalization?

Methodological Answer:

Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for tosyl group introduction, while THF promotes cyclization via lower activation energy .

Catalytic Effects: Copper(I) catalysts (e.g., CuI) enhance alkyne-azide click reactions for hybrid triazole-pyrazole derivatives, achieving >60% yield .

Temperature Control: Reflux (100–120°C) minimizes side reactions (e.g., over-oxidation) during chalcone synthesis .

Advanced: What computational tools predict biological activity, and how are docking studies validated?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to simulate ligand-protein interactions (e.g., COX-2 inhibition). Pyrazole’s chlorophenyl group often occupies hydrophobic pockets .

Validation Metrics:

  • RMSD <2.0 Å between docked and crystallographic poses.
  • Binding affinity (ΔG) ≤−7.0 kcal/mol suggests high potency .

MD Simulations: Run 100-ns trajectories in GROMACS to assess complex stability (e.g., hydrogen bond persistence >70%) .

Basic: What are common pitfalls in crystallizing this compound, and how are they mitigated?

Methodological Answer:

Slow Evaporation: Use DMF/ethanol (1:3) at 25°C to grow defect-free crystals. Rapid cooling induces twinning .

Impurity Removal: Pre-purify intermediates via column chromatography (silica gel, hexane/EtOAc eluent) .

Humidity Control: Store samples in a desiccator to prevent hydrate formation, which distorts unit cell parameters .

Advanced: How are nonlinear optical (NLO) properties evaluated, and what structural features enhance them?

Methodological Answer:

Hyperpolarizability (β): Calculate via DFT using finite field methods. Electron-withdrawing groups (e.g., Cl) and π-conjugation increase β values .

Z-Scan Technique: Experimentally measure NLO coefficients (e.g., n₂ for refractive index changes) using a 532 nm laser .

Structure-Activity: Planar pyrazole rings with asymmetric substituents (e.g., tosyl vs. methoxyphenyl) maximize intramolecular charge transfer .

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